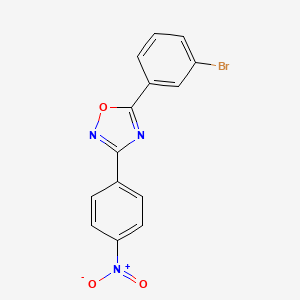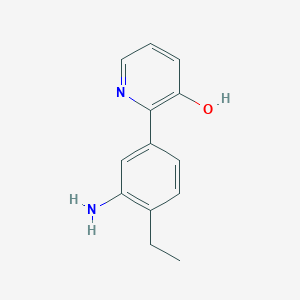![molecular formula C21H28N2O3 B5524058 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules that feature a diazabicyclo nonanone core. Research has focused on understanding its molecular structure and exploring its synthesis and properties.
Synthesis Analysis
Various synthesis methods have been explored for compounds with a diazabicyclo nonanone skeleton. Techniques often involve the use of modified Mannich condensation and various cyclization methods. For example, the use of 1,3-diaxial repulsion and π-delocalization has been studied in similar skeletons (Weber et al., 2001).
Molecular Structure Analysis
The molecular structure of these compounds typically shows a bicyclic skeleton with significant distortion due to the repulsion between axial atoms, as seen in related compounds. X-ray crystallography is often used to investigate their absolute molecular configuration (Wu et al., 2015).
Chemical Reactions and Properties
These compounds exhibit various chemical reactions and properties, including the formation of intermolecular hydrogen bonds and the existence of cis and trans configurations. Their reactivity can be influenced by structural properties like the arrangement of N-atoms and the presence of electron-donating or withdrawing groups (Vijayakumar & Sundaravadivelu, 2005).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are influenced by their molecular structure. Stereochemical factors and intermolecular interactions play a significant role in determining these properties.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and the presence of tautomeric forms can be analyzed using various spectroscopic methods. The compounds' conformations, influenced by nucleophile-electrophile interactions and the nature of substituents, are key to understanding their chemical behavior (McCabe et al., 1989).
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Routes and Chemical Synthesis
- Research has focused on developing novel synthetic routes for creating ortho-hydroxy-e and -f oxide-bridged phenylmorphans, showcasing the interest in manipulating diazabicyclo structures for targeted chemical properties (Zezula, Jacobson, & Rice, 2007).
- Studies on the synthesis of bicyclic σ receptor ligands with cytotoxic activity against tumor cell lines highlight the pharmaceutical interest in diazabicyclo nonanes (Geiger et al., 2007).
Biological Activity and Pharmacological Properties
- The exploration of bispidine derivatives for their biological activity and toxicity underlines the potential for these compounds in therapeutic applications. Notably, some synthesized bispidine derivatives exhibited local anesthetic activity and low toxicity, suggesting their viability for further pharmacological studies (Malmakova et al., 2021).
Structural and Conformational Studies
- Investigations into the structure and conformation of diazabicyclanones and diazabicyclanols using spectroscopy and X-ray diffraction have provided valuable insights into the preferred conformations and the impact of solvent polarity (Gálvez et al., 1985).
Antitumor Properties
- The synthesis and study of phosphoryl-containing 3,7-diazabicyclo[3.3.1]nonane and 1,3-diazaadamantane derivatives aimed at discovering new antitumor compounds reveal the ongoing interest in leveraging the structural features of diazabicyclo nonanes for potential cancer treatments (Arutyunyan et al., 1995).
Eigenschaften
IUPAC Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-16(2)10-12-23-18-9-8-17(21(23)25)14-22(15-18)20(24)11-13-26-19-6-4-3-5-7-19/h3-7,10,17-18H,8-9,11-15H2,1-2H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWOHLXEBHQDTN-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CCOC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCOC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)
![1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)
![3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline](/img/structure/B5524025.png)



![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)
![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)
![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)
